molecular formula C16H21N3O B11016489 1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one

Cat. No.: B11016489
M. Wt: 271.36 g/mol
InChI Key: ORVRYIWQFHCJRY-UHFFFAOYSA-N
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Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-METHYL-1-PROPANONE is a complex organic compound that features a benzimidazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-METHYL-1-PROPANONE typically involves multiple steps. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate alkyl halides in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of lactic acid and hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like KOH in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-METHYL-1-PROPANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division . This mechanism is similar to other benzimidazole-based anthelmintics.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: A benzimidazole derivative used as an anthelmintic.

    Mebendazole: Another benzimidazole-based anthelmintic with similar properties.

Uniqueness

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-METHYL-1-PROPANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a piperidine ring enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H21N3O/c1-11(2)16(20)19-10-6-5-9-14(19)15-17-12-7-3-4-8-13(12)18-15/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,17,18)

InChI Key

ORVRYIWQFHCJRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCCC1C2=NC3=CC=CC=C3N2

Origin of Product

United States

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